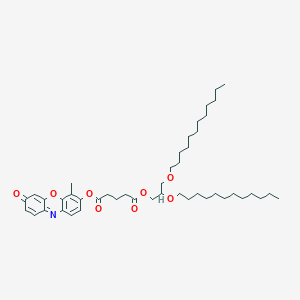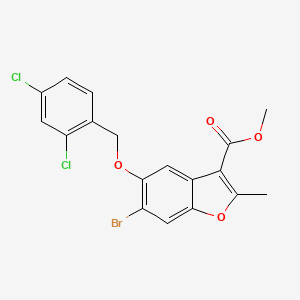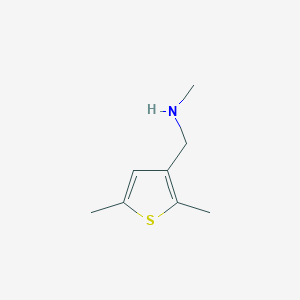
1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate is a chromogenic substrate for lipases. It is used in colorimetric methods to measure lipase activity. This compound produces a red-purple compound, methylresorufin, upon digestion by the lipase enzyme.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate involves the esterification of glutaric acid with 1,2-di-O-lauryl-rac-glycero-3-glutaric acid 6-methylresorufin ester. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar esterification processes, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate primarily undergoes hydrolysis reactions catalyzed by lipase enzymes. This hydrolysis results in the cleavage of ester bonds, producing free fatty acids and methylresorufin.
Common Reagents and Conditions
Reagents: Lipase enzymes, water, and buffer solutions.
Conditions: The reactions typically occur at physiological pH and temperature, mimicking biological conditions.
Major Products
The major products formed from the hydrolysis of this compound are free fatty acids and methylresorufin.
Wissenschaftliche Forschungsanwendungen
1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate is used extensively in scientific research, particularly in the following areas:
Chemistry: As a chromogenic substrate for studying lipase activity and enzyme kinetics.
Biology: In the detection and quantification of lipase activity in various biological samples.
Medicine: For diagnostic purposes, particularly in assays to measure pancreatic lipase activity in human serum.
Industry: In the development of biosensors and bioassays for detecting lipase activity in industrial processes.
Wirkmechanismus
The primary target of 1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate is the enzyme lipase. Lipases catalyze the hydrolysis of triacylglycerol ester linkages, converting them to free fatty acids and glycerol. The compound interacts with lipase enzymes by serving as a substrate, leading to the production of methylresorufin, which can be detected colorimetrically.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Di-O-lauryl-rac-glycero-3-glutaric acid 6-methylresorufin ester: A similar chromogenic substrate used for lipase activity assays.
Pentanedioic acid, 2,3-bis(dodecyloxy)propyl 4-methyl-3-oxo-3H-phenoxazin-7-yl ester: Another compound with similar applications in lipase activity detection.
Uniqueness
1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate is unique due to its specific interaction with lipase enzymes and the distinct colorimetric change it undergoes upon hydrolysis. This makes it a valuable tool in both research and industrial applications for detecting and quantifying lipase activity.
Eigenschaften
Molekularformel |
C45H69NO8 |
|---|---|
Molekulargewicht |
752.0 g/mol |
IUPAC-Name |
1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate |
InChI |
InChI=1S/C45H69NO8/c1-4-6-8-10-12-14-16-18-20-22-31-50-34-38(51-32-23-21-19-17-15-13-11-9-7-5-2)35-52-43(48)25-24-26-44(49)53-41-30-29-40-45(36(41)3)54-42-33-37(47)27-28-39(42)46-40/h27-30,33,38H,4-26,31-32,34-35H2,1-3H3 |
InChI-Schlüssel |
JEGLJLCZRAWOBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCC(COC(=O)CCCC(=O)OC1=C(C2=C(C=C1)N=C3C=CC(=O)C=C3O2)C)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-hydroxy-1-oxo-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049643.png)
![1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12049648.png)

![(3Z)-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12049653.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid, AldrichCPR](/img/structure/B12049657.png)
![methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate](/img/structure/B12049658.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12049661.png)
![2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol](/img/structure/B12049665.png)

![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12049685.png)
![[Ala1,3,11,15]-Endothelin 1](/img/structure/B12049688.png)
![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12049709.png)

